

An In-Depth Technical Guide to 3-(3-Fluorophenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-Fluorobenzoylacetonitrile

Cat. No.: B1302146

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-fluorophenyl)-3-oxopropanenitrile, a fluorinated β -ketonitrile of significant interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores the compound's primary application as a key intermediate in the synthesis of heterocyclic scaffolds, with a particular focus on its role in the development of pyrimidine-based Aurora kinase inhibitors, crucial targets in oncology research. This guide is intended to be a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and the discovery of novel therapeutic agents.

Chemical Identity and Properties

The compound commonly referred to as **3-Fluorobenzoylacetonitrile** is systematically named 3-(3-fluorophenyl)-3-oxopropanenitrile according to IUPAC nomenclature. It belongs to the class of β -ketonitriles, characterized by a ketone and a nitrile functional group separated by a methylene bridge. The presence of a fluorine atom on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and ultimately the biological activity of its derivatives.

Table 1: Chemical and Physical Properties of 3-(3-Fluorophenyl)-3-oxopropanenitrile and Related Isomers

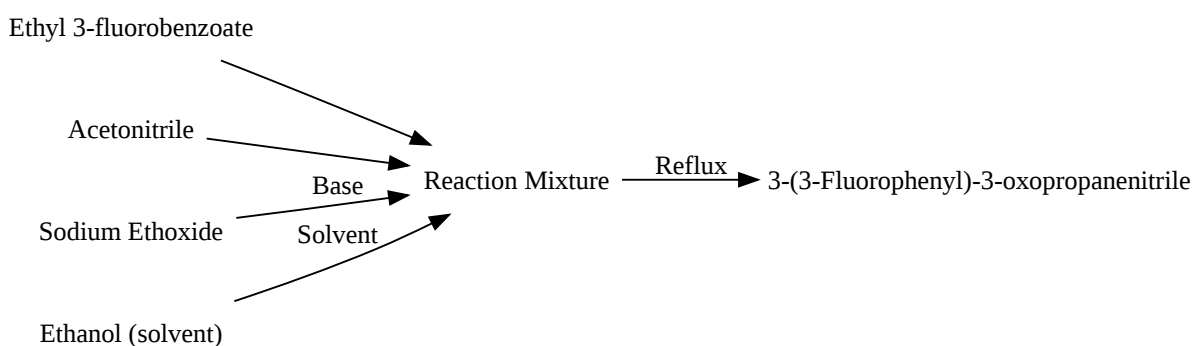
Property	3-(3-Fluorophenyl)-3-oxopropanenitrile	2-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer)	4-(3-Fluorophenyl)-3-oxopropanenitrile (Isomer)
IUPAC Name	3-(3-fluorophenyl)-3-oxopropanenitrile	3-(2-fluorophenyl)-3-oxopropanenitrile	3-(4-fluorophenyl)-3-oxopropanenitrile
Synonyms	3-Fluorobenzoylacetonitrile	o-Fluorobenzoylacetonitrile	p-Fluorobenzoylacetonitrile
CAS Number	21667-61-8	31915-26-1	4640-67-9
Molecular Formula	C ₉ H ₆ FNO	C ₉ H ₆ FNO	C ₉ H ₆ FNO
Molecular Weight	163.15 g/mol	163.15 g/mol	163.15 g/mol
Appearance	Predicted: Colorless to pale yellow solid or oil	Solid	White to light yellow solid
Melting Point	Not available	60-65 °C	84-88 °C[1][2]
Boiling Point	Predicted: ~300-320 °C	297.3±20.0 °C at 760 mmHg	311.9±22.0 °C (Predicted)
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)	Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, methanol	Soluble in dimethylformamide, dimethyl sulfoxide

Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile

A reliable and widely applicable method for the synthesis of β -ketonitriles is the Claisen condensation of an ester with a nitrile. The following protocol is adapted from the well-established synthesis of the non-fluorinated analog, 3-oxo-3-phenylpropanenitrile.

Experimental Protocol: Claisen Condensation

Reaction Scheme:



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Caption: Synthesis of 3-(3-Fluorophenyl)-3-oxopropanenitrile.

Materials:

- Ethyl 3-fluorobenzoate
- Acetonitrile
- Sodium ethoxide
- Anhydrous ethanol
- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate

Procedure:

- To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
- Carefully add sodium ethoxide to the ethanol with stirring until it is fully dissolved.
- To this solution, add ethyl 3-fluorobenzoate followed by an excess of acetonitrile.
- Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted starting materials.
- Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will precipitate the product.
- Collect the crude product by vacuum filtration and wash with cold water.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

While experimental spectra for 3-(3-fluorophenyl)-3-oxopropanenitrile are not readily available in public databases, the following data are predicted based on the analysis of its structural analogs and computational models.

Table 2: Predicted Spectroscopic Data for 3-(3-Fluorophenyl)-3-oxopropanenitrile

Technique	Predicted Data
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm): 7.8-7.9 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 4.1 (s, 2H, $-\text{CH}_2-$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm): 185-190 (C=O), 161-164 (d, ^1JCF , Ar-C-F), 135-137 (Ar-C), 130-132 (d, ^3JCF , Ar-CH), 123-125 (Ar-CH), 120-122 (d, ^2JCF , Ar-CH), 115-117 (d, ^2JCF , Ar-CH), 113-115 (C \equiv N), 30-35 ($-\text{CH}_2-$)
IR (KBr, cm^{-1})	ν (cm^{-1}): 3100-3000 (Ar C-H stretch), 2260-2240 (C \equiv N stretch), 1690-1670 (C=O stretch), 1600-1580, 1480-1440 (Ar C=C stretch), 1280-1240 (C-F stretch)
Mass Spectrometry (EI)	m/z (%): 163 (M^+), 134 ($[\text{M}-\text{CHO}]^+$), 105 ($[\text{M}-\text{COCH}_2\text{CN}]^+$), 95 ($[\text{C}_6\text{H}_4\text{F}]^+$)

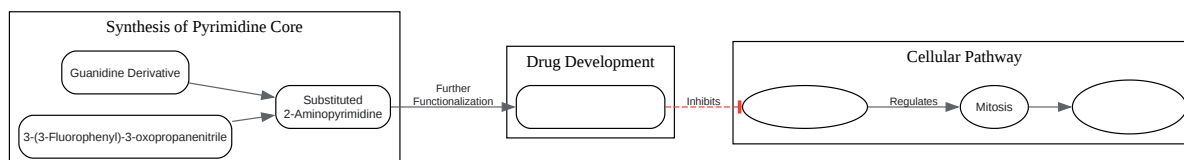
Applications in Drug Development

β -Ketonitriles such as 3-(3-fluorophenyl)-3-oxopropanenitrile are valuable precursors for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. The dual reactivity of the ketone and nitrile functionalities allows for versatile cyclization reactions to form pyridines, pyrimidines, and pyrazoles.

Precursor to Pyrimidine-Based Kinase Inhibitors

A significant application of this class of compounds is in the synthesis of pyrimidine scaffolds, which are central to the development of various kinase inhibitors. Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, are important targets in cancer therapy.[3] Overexpression of Aurora kinases is implicated in the progression of numerous cancers, making them attractive targets for small molecule inhibitors.[4] Many potent Aurora kinase inhibitors, such as Barasertib (AZD1152), feature a pyrimidine core.[4]

The synthesis of such pyrimidine-based inhibitors often involves the condensation of a β -ketonitrile with a guanidine derivative.



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Caption: Synthetic workflow and mechanism of action.

The diagram above illustrates the synthetic utility of 3-(3-fluorophenyl)-3-oxopropanenitrile as a building block for Aurora kinase B inhibitors. The pyrimidine core, formed through condensation with a guanidine derivative, serves as a scaffold for further chemical modifications to achieve potent and selective inhibition of Aurora kinase B. By inhibiting this key mitotic regulator, these compounds can disrupt the cell cycle and suppress the proliferation of cancer cells.

Conclusion

3-(3-Fluorophenyl)-3-oxopropanenitrile is a versatile and valuable intermediate for the synthesis of biologically active heterocyclic compounds. Its straightforward preparation via Claisen condensation and the reactivity of its functional groups make it an attractive starting material for drug discovery programs. The role of its derivatives in the development of potent kinase inhibitors, particularly for cancer therapy, highlights the importance of this fluorinated building block in modern medicinal chemistry. This guide provides essential technical information to facilitate its synthesis, characterization, and application in the pursuit of novel therapeutics.

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